molecular formula C14H20BrNO6 B4005249 2-{[4-(3-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)

2-{[4-(3-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)

Cat. No.: B4005249
M. Wt: 378.22 g/mol
InChI Key: WVRRDTHRZYPFBP-UHFFFAOYSA-N
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Description

2-{[4-(3-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C14H20BrNO6 and its molecular weight is 378.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-(3-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) is 377.04740 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[4-(3-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-(3-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathway Studies

Research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several metabolites, suggesting pathways involving deamination followed by reduction or oxidation, and acetylation of amino groups. This study highlights the utility of structurally similar bromophenols in understanding metabolic transformations, which could inform the development of therapeutic agents or the assessment of toxicological properties (Kanamori et al., 2002).

Fragrance Material Review

A toxicologic and dermatologic review of 2-(4-methylphenoxy)ethanol, a fragrance ingredient, underscores the importance of understanding the physical properties, acute toxicity, skin irritation, and sensitization data of similar compounds. This kind of research is crucial for ensuring the safe use of chemicals in consumer products (Scognamiglio et al., 2012).

Crystal Structure Analysis

The study of salts containing phenolate cations and sulfonic acid counterions through X-ray diffraction offers insights into the structural characteristics of chemical compounds. Such research can inform the design of new materials with specific optical or electronic properties (Wojtas et al., 2004).

Properties

IUPAC Name

2-[4-(3-bromophenoxy)butylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2.C2H2O4/c13-11-4-3-5-12(10-11)16-9-2-1-6-14-7-8-15;3-1(4)2(5)6/h3-5,10,14-15H,1-2,6-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRRDTHRZYPFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-(3-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)
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2-{[4-(3-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.